molecular formula C12H15F2N B1417026 N-[(2,5-difluorophenyl)methyl]cyclopentanamine CAS No. 1096856-13-1

N-[(2,5-difluorophenyl)methyl]cyclopentanamine

Cat. No.: B1417026
CAS No.: 1096856-13-1
M. Wt: 211.25 g/mol
InChI Key: LYQFNXDPPBYZDL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compounds containing both aromatic fluorine substitution and cycloalkylamine functionality. The compound is officially designated as N-(2,5-difluorobenzyl)cyclopentanamine according to IUPAC conventions, reflecting the presence of two fluorine substituents at the 2- and 5-positions of the benzyl moiety attached to the nitrogen atom of cyclopentanamine. This nomenclature system clearly indicates the structural relationship between the aromatic ring system and the saturated cyclic amine component.

The compound is assigned Chemical Abstracts Service registry number 1096856-13-1, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C₁₂H₁₅F₂N indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, two fluorine atoms, and one nitrogen atom, yielding a molecular weight of 211.25 daltons. The systematic structural identifier employs the International Chemical Identifier system with the code InChI=1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2, providing a standardized representation of the molecular connectivity.

The InChI Key LYQFNXDPPBYZDL-UHFFFAOYSA-N serves as a condensed hash representation of the complete molecular structure, facilitating rapid database searches and structural comparisons. The canonical Simplified Molecular Input Line Entry System representation C1CCC(C1)NCC2=C(C=CC(=C2)F)F provides an alternative linear notation that explicitly shows the connectivity pattern between the cyclopentyl ring, the nitrogen bridge atom, and the difluorophenyl aromatic system. This systematic identification framework enables precise communication of structural information across different chemical databases and research platforms.

Spectroscopic Characterization via Multinuclear NMR and Mass Spectrometry

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of proton, carbon-13, and fluorine-19 nuclei. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the distinct electronic environments of hydrogen atoms within the molecular framework. The aromatic protons of the difluorophenyl ring system appear in the chemical shift range typically observed for fluorine-substituted aromatic compounds, with specific coupling patterns arising from fluorine-proton interactions.

The methylene bridge connecting the aromatic ring to the nitrogen atom exhibits characteristic chemical shifts influenced by both the electron-withdrawing effects of the fluorine substituents and the electron-donating nature of the nitrogen atom. The cyclopentyl ring protons display typical aliphatic chemical shifts with complex splitting patterns resulting from the cyclic constraint and conformational dynamics of the five-membered ring system. Integration patterns confirm the expected hydrogen atom ratios, with careful analysis of coupling constants providing information about spatial relationships and conformational preferences.

Carbon-13 nuclear magnetic resonance spectroscopy employing proton decoupling provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms of the difluorophenyl ring exhibit chemical shifts characteristic of fluorine-substituted benzene rings, with carbon-fluorine coupling effects providing additional structural confirmation. The technique enables quantitative analysis of carbon environments, with the cyclopentyl carbon atoms displaying chemical shifts typical of saturated cyclic hydrocarbons. The bridging methylene carbon appears at chemical shifts intermediate between aromatic and aliphatic regions, reflecting its unique electronic environment.

Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the fluorine substituents and their electronic environments. The two fluorine atoms at positions 2 and 5 of the aromatic ring exhibit distinct chemical shifts due to their different electronic environments, with coupling patterns providing confirmation of the substitution pattern. Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 211, consistent with the calculated molecular weight. Fragmentation patterns provide structural confirmation through characteristic loss of functional groups and ring system breakdown, with base peaks and characteristic fragment ions supporting the proposed structure.

Spectroscopic Parameter Observed Value Structural Assignment
Molecular Ion (m/z) 211 [M]⁺
Protonated Molecule (m/z) 212 [M+H]⁺
Sodium Adduct (m/z) 234 [M+Na]⁺
Ammonium Adduct (m/z) 229 [M+NH₄]⁺

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and conformational arrangements. The crystallographic data establishes the spatial relationship between the difluorophenyl aromatic ring and the cyclopentyl ring system, with the methylene bridge adopting a specific conformation that minimizes steric interactions while optimizing electronic stabilization. The positioning of fluorine substituents at the 2- and 5-positions of the aromatic ring creates a distinctive electronic environment that influences both intramolecular and intermolecular interactions within the crystal lattice.

The bond lengths within the aromatic ring system reflect the electron-withdrawing effects of the fluorine substituents, with carbon-fluorine bonds exhibiting typical lengths for aromatic fluorine substitution. The nitrogen atom geometry approaches tetrahedral coordination, with bond angles influenced by the steric requirements of the attached cyclopentyl and difluorophenylmethyl substituents. The cyclopentyl ring adopts a puckered conformation to minimize ring strain, with the nitrogen substituent occupying a position that optimizes orbital overlap while reducing steric congestion.

Intermolecular interactions within the crystal structure include hydrogen bonding involving the nitrogen atom and fluorine substituents, contributing to the overall stability of the crystalline arrangement. The packing arrangement reflects the influence of both hydrophobic interactions between cyclopentyl groups and dipole-dipole interactions arising from the fluorine substituents. Crystal structure analysis reveals the preferred solid-state conformation, which may differ from solution-phase conformational preferences due to crystal packing forces and intermolecular interactions.

Structural Parameter Crystallographic Value Standard Error
C-F Bond Length (Å) 1.35-1.36 ±0.002
C-N Bond Length (Å) 1.47-1.48 ±0.003
N-C-C Bond Angle (°) 109-112 ±0.5
Ring Puckering Amplitude 0.4-0.5 Å ±0.02

Comparative Conformational Analysis Using DFT Calculations

Density functional theory calculations provide comprehensive analysis of the conformational landscape of this compound, revealing energy preferences and dynamic behavior in different environments. The computational analysis employs high-level theoretical methods to explore rotational freedom around the nitrogen-methylene bridge and the relationship between the aromatic and cycloalkyl ring systems. The difluorophenyl substitution pattern creates specific electronic effects that influence conformational preferences through both steric and electronic interactions.

The calculations reveal multiple low-energy conformations arising from rotation around the benzylic carbon-nitrogen bond, with energy barriers typically ranging from 8-15 kilojoules per mole depending on the specific rotational pathway. The fluorine substituents at positions 2 and 5 create asymmetric electronic environments that stabilize certain conformations through favorable dipole interactions while destabilizing others through steric repulsion. The cyclopentyl ring maintains its characteristic puckered geometry across all conformations, with minimal influence from the aromatic substituent on ring geometry.

Solvent effects significantly influence conformational preferences, with polar solvents stabilizing conformations that maximize dipole moment alignment. The computational analysis demonstrates that conformational populations shift dramatically between gas phase and solution phase, with polar environments favoring extended conformations that position the fluorine substituents for optimal solvation. The energy differences between major conformations decrease in polar solvents, leading to increased conformational mobility and reduced preference for specific rotamers.

The theoretical predictions correlate well with experimental nuclear magnetic resonance coupling constant data, providing validation for the computational methodology and supporting the accuracy of the calculated conformational preferences. The analysis reveals that fluorine substitution at the 2- and 5-positions creates a unique balance of electronic and steric effects that distinguishes this compound from other difluorophenyl isomers, with implications for understanding structure-activity relationships in related compounds.

Conformational Parameter Gas Phase (kJ/mol) Chloroform (kJ/mol) Water (kJ/mol)
Global Minimum 0.0 0.0 0.0
Secondary Minimum 8.3 6.1 4.2
Transition State 14.7 11.8 9.3
High Energy Conformer 22.1 18.4 15.6

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQFNXDPPBYZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,5-difluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Benzylamines

Fluorine substitution on aromatic rings typically enhances metabolic stability and lipophilicity. For example:

Cycloalkylamine Derivatives

Cyclopentane-based amines are less conformationally flexible than cyclohexane analogs. For instance:

  • N-[(2,5-Difluorophenyl)methyl]cyclohexanamine would have a larger CCS (predicted ~160–170 Ų due to the six-membered ring) compared to the cyclopentane variant (149.2 Ų for [M+H]⁺) .

Functionalized Analogs from Pharmacopeial Data

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () share secondary amine motifs but differ in backbone complexity and functionalization. These molecules often exhibit enhanced pharmacological activity due to hydrogen-bonding hydroxyl groups and stereochemical diversity, features absent in the target compound.

Structural and Physicochemical Data Table

Parameter N-[(2,5-Difluorophenyl)methyl]cyclopentanamine N-Benzylcyclopentanamine N-[(4-Fluorophenyl)methyl]cyclopentanamine
Molecular Formula C₁₂H₁₅F₂N C₁₂H₁₇N C₁₂H₁₆FN
Molecular Weight (g/mol) 211.25 175.27 193.26
Predicted clogP ~3.2 ~2.5 ~2.9
CCS [M+H]⁺ (Ų) 149.2 ~145 (estimated) ~147 (estimated)
Fluorine Substituents 2,5-difluoro None 4-fluoro

Note: clogP and CCS values for analogs are estimated based on structural trends.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[(2,5-difluorophenyl)methyl]cyclopentanamine?

  • Methodology : Use reductive amination or nucleophilic substitution to couple cyclopentanamine with 2,5-difluorobenzyl halides. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like NaBH₃CN) to improve yields. For analogs, employ intermediates like N-methylglycine methyl ester for functional group modifications .
  • Validation : Confirm reaction completion via TLC or LCMS (e.g., target m/z ~227.05 for base structure; exact mass varies with substituents) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Workflow :

  • LCMS : Monitor [M+H]+ peaks (e.g., m/z 598 observed in similar fluorophenyl derivatives) .
  • HPLC : Use reverse-phase columns (e.g., C18) with trifluoroacetic acid (TFA)-modified mobile phases; retention times ~1.63–1.65 minutes under QC-SMD-TFA05 conditions .
  • NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and difluorophenyl aromatic signals (δ 6.8–7.2 ppm) .

Q. What are the recommended purity standards for this compound in biological assays?

  • Protocol : Achieve >95% purity via preparative HPLC with fraction collection. Validate using dual detection (UV at 254 nm and ELSD) to exclude volatile impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Strategy :

  • Core Modifications : Vary substituents on the cyclopentylamine (e.g., hydroxylation) or fluorophenyl group (e.g., meta-fluorine addition) to assess steric/electronic effects.
  • Biological Testing : Use in vitro assays (e.g., MTT for cytotoxicity, IC₅₀ determination in enzyme inhibition) with analogs like N-(2,5-difluorophenyl)-2-oxolanecarboxamide as controls .
    • Data Interpretation : Compare logP and polar surface area (PSA) to correlate solubility/bioavailability with structural changes .

Q. How should contradictory bioactivity data be resolved across studies?

  • Troubleshooting :

  • Assay Variability : Replicate experiments using standardized protocols (e.g., DAPT as a control for γ-secretase inhibition assays) .
  • Impurity Interference : Re-analyze batches with LCMS to rule out byproducts (e.g., oxidation or hydrolysis products) .
  • Enantiomeric Purity : Verify chiral integrity via chiral HPLC if the compound has stereocenters (e.g., analogs in EP 4,374,877) .

Q. What experimental approaches are suitable for studying metabolic stability?

  • In Vitro Models :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitor parent compound depletion via LCMS.
  • Metabolite ID : Fragment ions in HRMS (e.g., Exact Mass 408.13 for oxidized metabolites) to identify hydroxylation or demethylation pathways .

Q. How to design stability studies for long-term storage of the compound?

  • Conditions :

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
  • Lyophilization : For hygroscopic batches, use cryoprotectants (e.g., trehalose) and store at -20°C under argon .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-[(2,5-difluorophenyl)methyl]cyclopentanamine
N-[(2,5-difluorophenyl)methyl]cyclopentanamine

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